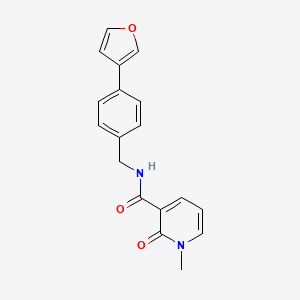![molecular formula C16H21N5O3S B2631925 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione CAS No. 1903717-29-2](/img/structure/B2631925.png)
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Mécanisme D'action
The mechanism of action of 4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione involves the inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity. This can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent kinase inhibitory activity.
Uniqueness
4-(4-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit a broad range of kinases makes it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c22-16(14-12-18-21-5-1-4-17-15(14)21)20-8-6-19(7-9-20)13-2-10-25(23,24)11-3-13/h1,4-5,12-13H,2-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAIDYXEPYBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/new.no-structure.jpg)
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2631843.png)
![2-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2631844.png)
![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)


![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)
![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)
